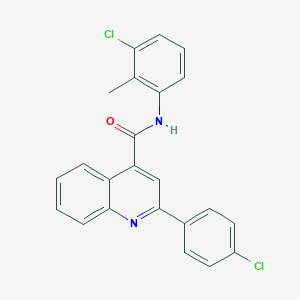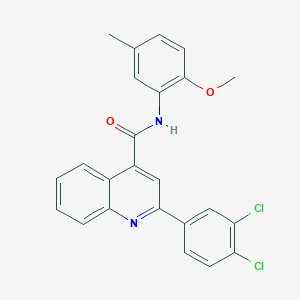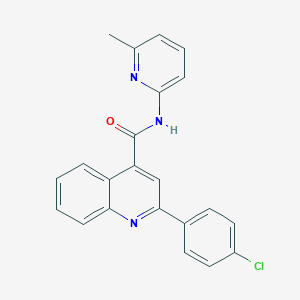![molecular formula C25H32N2O4S B334388 2-{[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B334388.png)
2-{[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. This is followed by the introduction of the acrylamide and dimethoxyphenyl groups through various organic reactions, such as Friedel-Crafts acylation and amide coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H32N2O4S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H32N2O4S/c1-6-25(2,3)16-9-10-17-20(14-16)32-24(22(17)23(26)29)27-21(28)12-8-15-7-11-18(30-4)19(13-15)31-5/h7-8,11-13,16H,6,9-10,14H2,1-5H3,(H2,26,29)(H,27,28)/b12-8+ |
InChI Key |
AZEQDWWMQATVAP-XYOKQWHBSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B334305.png)
![Isopropyl 4-cyano-5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B334306.png)
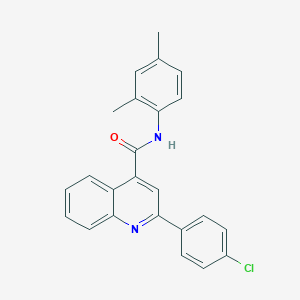
![4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B334309.png)
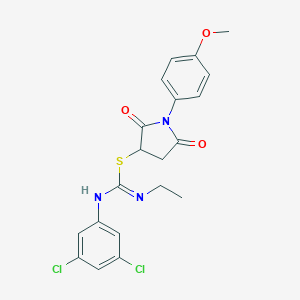
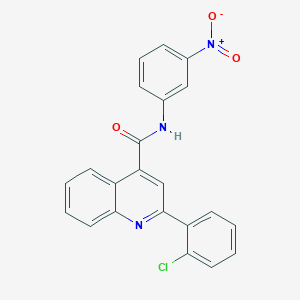
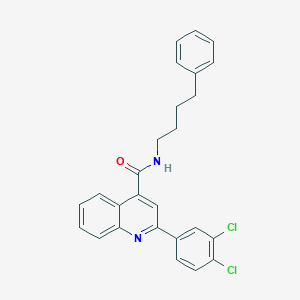
![Isopropyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334317.png)
![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334318.png)
![2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B334319.png)
